molecular formula C23H30O3 B1654627 3-Oxopregn-4-en-20-yn-17-yl acetate CAS No. 2542-26-9

3-Oxopregn-4-en-20-yn-17-yl acetate

Cat. No.: B1654627
CAS No.: 2542-26-9
M. Wt: 354.5 g/mol
InChI Key: AIBWHDYZKNWYQQ-UHFFFAOYSA-N
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Description

Overview of Synthetic Steroidal Compounds and their Research Significance

Synthetic steroidal compounds are a vast and diverse class of molecules that have profoundly impacted biomedical research and clinical practice. These compounds are structurally derived from the characteristic four-ring steroid nucleus but have been chemically modified to alter their biological activity, metabolic stability, and receptor-binding profiles. The significance of synthetic steroids in research is multifaceted. They serve as powerful tools to probe the function of nuclear receptors and other cellular signaling pathways. Furthermore, the development of synthetic steroids has led to the creation of numerous therapeutic agents with applications ranging from contraception and hormone replacement therapy to anti-inflammatory and anticancer treatments.

Classification and Structural Context of 3-Oxopregn-4-en-20-yn-17-yl Acetate (B1210297) as a Synthetic Pregnane (B1235032) Derivative

3-Oxopregn-4-en-20-yn-17-yl acetate belongs to the pregnane class of steroids, which are characterized by a 21-carbon skeleton. Its systematic name reveals key structural features: a ketone group at the C-3 position, a double bond between C-4 and C-5 (the Δ4 configuration), an ethynyl (B1212043) group (-C≡CH) at the C-20 position, and an acetate group at the C-17 position. This specific combination of functional groups places it within the subgroup of acetylated steroidal alkynes. The presence of the 17α-ethynyl group is a critical modification often seen in synthetic progestins, as it typically enhances oral bioavailability and modulates hormonal activity compared to their natural counterparts. wikipedia.org

Table 1: Key Structural Features of 3-Oxopregn-4-en-20-yn-17-yl Acetate

FeaturePositionDescription
Pregnane Skeleton-A 21-carbon steroid framework.
Oxo GroupC-3A ketone functional group.
Alkene GroupC-4A double bond between C-4 and C-5.
Ethynyl GroupC-20A carbon-carbon triple bond.
Acetate GroupC-17An ester derived from acetic acid.

Historical Development and Academic Research Landscape of Acetylated Steroidal Alkynes

The journey into acetylated steroidal alkynes is rooted in the mid-20th century's quest for orally active hormonal therapies. A pivotal moment was the synthesis of ethisterone (B1671409) in 1938, which was derived from testosterone (B1683101) through ethynylation at the C-17α position. wikipedia.org This discovery paved the way for the development of norethisterone (norethindrone) in 1951, a more potent progestin that became a key component of the first oral contraceptives. nih.govdrugbank.com The acetylation of the 17-hydroxyl group, as seen in norethisterone acetate, was found to further modify the compound's properties.

The academic research landscape for acetylated steroidal alkynes has largely been driven by their application in reproductive medicine. asu.edu Extensive studies have explored how modifications to the steroid scaffold, including the introduction of the ethynyl and acetate groups, influence interactions with progesterone (B1679170) and other steroid receptors. nih.gov This research has been crucial in developing a wide array of synthetic progestins with varying potencies and selectivities.

Current Research Gaps and Motivations for Investigating 3-Oxopregn-4-en-20-yn-17-yl Acetate and its Analogs

While the broader class of acetylated steroidal alkynes is well-studied, specific research on 3-Oxopregn-4-en-20-yn-17-yl acetate is limited. Much of the available information identifies it as a chemical intermediate or a potential impurity in the synthesis of other active pharmaceutical ingredients. sigmaaldrich.com This highlights a significant research gap: the detailed biological characterization of many synthetic steroid intermediates is often overlooked.

The motivation to investigate 3-Oxopregn-4-en-20-yn-17-yl acetate and its analogs stems from several areas. Firstly, understanding the pharmacological profile of such intermediates is crucial for ensuring the purity and safety of final drug products. Secondly, these "overlooked" molecules could possess unique biological activities of their own. The specific stereochemistry and functional group arrangement of 3-Oxopregn-4-en-20-yn-17-yl acetate could lead to novel interactions with cellular targets. Further investigation into its synthesis, reactivity, and potential biological effects could therefore open new avenues in drug discovery and chemical biology, potentially revealing new therapeutic leads or research tools.

Properties

IUPAC Name

(17-ethynyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O3/c1-5-23(26-15(2)24)13-10-20-18-7-6-16-14-17(25)8-11-21(16,3)19(18)9-12-22(20,23)4/h1,14,18-20H,6-13H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBWHDYZKNWYQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80948279
Record name 3-Oxopregn-4-en-20-yn-17-yl acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2542-26-9
Record name NSC124739
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Oxopregn-4-en-20-yn-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80948279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular and Supramolecular Structural Elucidation of 3 Oxopregn 4 En 20 Yn 17 Yl Acetate

Advanced Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity and stereochemistry of 3-Oxopregn-4-en-20-yn-17-yl acetate (B1210297).

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the chemical environment of each hydrogen atom. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the vinylic proton at C4 appears as a singlet around 5.8 ppm. The ethynyl (B1212043) proton at C21 resonates as a sharp singlet at approximately 2.6 ppm. The methyl protons of the acetate group at C17 show a characteristic singlet near 2.1 ppm, while the angular methyl group protons at C18 appear as a singlet further upfield, typically around 0.9 ppm. The complex multiplet signals between 1.0 and 2.5 ppm correspond to the overlapping resonances of the numerous methylene (B1212753) and methine protons of the steroidal backbone.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing the chemical shift for each carbon atom. Key resonances include the carbonyl carbon of the acetate group around 170 ppm and the C3 ketone at approximately 200 ppm. The quaternary acetylenic carbons (C20 and C21) and the carbons of the C4-C5 double bond (around 124 ppm and 169 ppm) are also readily identified.

Table 1: Representative ¹H NMR Spectral Data for 3-Oxopregn-4-en-20-yn-17-yl Acetate in CDCl₃. researchgate.net
Proton AssignmentChemical Shift (ppm)Multiplicity
H-4~5.83s
H-21 (ethynyl)~2.61s
H (acetate CH₃)~2.11s
H-18 (CH₃)~0.94s
Steroidal Protons1.0 - 2.5m

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of 3-Oxopregn-4-en-20-yn-17-yl acetate displays several key absorption bands that confirm its structure. nih.gov A strong, sharp absorption peak is observed around 3300 cm⁻¹ corresponding to the ≡C-H stretching of the terminal alkyne. The C≡C triple bond stretch appears as a weaker band near 2100 cm⁻¹. The spectrum is also dominated by strong carbonyl stretching vibrations: the α,β-unsaturated ketone at C3 absorbs around 1665 cm⁻¹, and the ester carbonyl at C17 absorbs at a higher frequency, typically near 1735 cm⁻¹. The C=C stretching of the conjugated system in ring A is visible around 1620 cm⁻¹. nih.gov

Raman Spectroscopy: While experimental Raman spectra are less commonly reported in general databases, the technique provides complementary information to IR. Due to the change in polarizability, the C≡C and C=C stretching vibrations are expected to produce strong signals in the Raman spectrum. The symmetric vibrations of the steroid backbone would also be Raman active.

Table 2: Key Infrared Absorption Bands for 3-Oxopregn-4-en-20-yn-17-yl Acetate. nih.gov
Functional GroupVibrational ModeWavenumber (cm⁻¹)
Alkyne (≡C-H)Stretching~3300
Ester (C=O)Stretching~1735
α,β-Unsaturated Ketone (C=O)Stretching~1665
Alkene (C=C)Stretching~1620
Alkyne (C≡C)Stretching~2100

Mass spectrometry provides information on the molecular weight and formula of the compound and offers insights into its structure through analysis of fragmentation patterns.

Electron Ionization (EI-MS): The EI mass spectrum of 3-Oxopregn-4-en-20-yn-17-yl acetate shows a molecular ion [M]⁺ peak corresponding to its molecular weight (C₂₂H₂₈O₃, MW = 340.46 g/mol ). nist.gov

LC-MS/MS: More detailed structural information is obtained from tandem mass spectrometry (LC-MS/MS). Using a precursor ion of [M+H]⁺ at m/z 341.2, characteristic product ions are observed. A prominent fragmentation pathway involves the loss of the acetate group as acetic acid (60 Da), leading to a significant fragment ion at m/z 281.19. Further fragmentation of the steroid skeleton can also be analyzed to confirm the core structure.

Table 3: Mass Spectrometry Data for 3-Oxopregn-4-en-20-yn-17-yl Acetate.
TechniqueIonm/zInterpretation
EI-MS[M]⁺340.2Molecular Ion
LC-MS²[M+H]⁺341.2Precursor Ion
LC-MS²[M+H - C₂H₄O₂]⁺281.2Loss of acetic acid

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. A crystal structure for norethisterone acetate is available in the Cambridge Structural Database (CSDC), under the deposition number 127215. nih.gov This data provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, confirming the absolute stereochemistry and the conformation of the molecule in the crystalline form.

Studies using X-ray Powder Diffraction (XRPD) have also been employed to characterize the crystalline nature of the compound, particularly in pharmaceutical formulations. nih.gov These studies confirm that norethisterone acetate exists as a crystalline solid and have been used to investigate its solubility and crystallization behavior in various matrices. researchgate.netnih.gov The crystallization enthalpy of norethisterone acetate has been determined to be -22.8 ± 2.6 kJ/mol. nih.gov

Conformational Analysis and Stereochemical Assignment

The stereochemistry of 3-Oxopregn-4-en-20-yn-17-yl acetate is complex, with six stereocenters in the steroid nucleus. The IUPAC name, [(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate, defines the absolute configuration at each chiral center. nih.gov

The four-ring steroid system (A, B, C, D) adopts a specific conformation. The A ring is nearly planar due to the α,β-unsaturated ketone system. The B and C rings typically adopt stable chair conformations, while the five-membered D ring exists in an envelope or twist conformation. The trans-fusions between the B/C and C/D rings are characteristic of this class of steroids and are confirmed by X-ray crystallography and NMR data. The ethynyl and acetate groups at the C17 position are in the α and β orientations, respectively.

Chiroptical Properties and Their Measurement for 3-Oxopregn-4-en-20-yn-17-yl Acetate

As a chiral molecule, 3-Oxopregn-4-en-20-yn-17-yl acetate interacts with plane-polarized light, a property measured by its optical rotation and circular dichroism.

Optical Rotation: The specific optical rotation is a characteristic physical property of a chiral compound. For norethisterone acetate, reported values are in the range of -32.0° to -37.0° when measured in acetone (B3395972). Another source reports a value of -34° in dioxane. This negative sign indicates that it is levorotatory under the specified conditions.

Structure Activity Relationship Sar Investigations of 3 Oxopregn 4 En 20 Yn 17 Yl Acetate Derivatives

Systematic Modification of the Pregnane (B1235032) Core and its Influence on Biological Potential

The pregnane skeleton, a C21 steroid framework, forms the foundation of 3-Oxopregn-4-en-20-yn-17-yl acetate (B1210297). Modifications to this core structure have been a historical focus of SAR studies to enhance progestational activity and modulate other hormonal effects.

The defining feature of the pregnane core in this context is the Δ4-3-keto moiety in the A-ring. This conjugated system is crucial for high-affinity binding to the progesterone (B1679170) receptor (PR). The presence of unsaturation at the C4-C5 or C4-C6 positions, coupled with a carbonyl group at C3, is a common characteristic among potent progestins. nih.gov Alterations such as the introduction of a methyl group at the C6α position have been shown to significantly enhance progestational activity, likely due to favorable steric interactions within the receptor's ligand-binding pocket. nih.gov

Impact of the 20-yne Moiety on Molecular Recognition

The introduction of an ethynyl (B1212043) group (-C≡CH) at the C17α position of the steroid nucleus, as seen in the related norethindrone (B1679910), is a well-established strategy to confer oral activity and enhance progestational effects. tandfonline.com This modification, analogous to the 20-yne moiety in 3-Oxopregn-4-en-20-yn-17-yl acetate, plays a pivotal role in molecular recognition by the progesterone receptor.

The slender and rigid nature of the ethynyl group is thought to interact with a specific hydrophobic pocket within the PR's ligand-binding domain. This interaction can stabilize the ligand-receptor complex, leading to a more prolonged and potent progestational response. Studies on related compounds have shown that the presence of the 17α-ethynyl group significantly enhances binding affinity to the progesterone receptor. unicamp.br

Role of the 17-yl Acetate Group in Ligand-Receptor Interactions

The acetylation of the 17-hydroxyl group to form a 17-yl acetate ester is a key structural feature influencing the biological activity of progestins. In the case of 3-Oxopregn-4-en-20-yn-17-yl acetate, this group is critical for its progestational potential.

The presence of a 17α-acetoxy group has been demonstrated to enhance progestational activity. tandfonline.com This esterification can protect the 17-hydroxyl group from rapid metabolic inactivation, thereby increasing the compound's oral bioavailability and duration of action. The acetate group itself can also participate in hydrogen bonding or van der Waals interactions within the ligand-binding domain of the progesterone receptor, further contributing to the stability of the complex. Replacing the 17α-acetoxy substituent with a different group, such as a 3-hydroxypropyl group, has been shown to significantly alter receptor binding profiles, underscoring the importance of this specific ester. nih.gov

Comparative SAR Studies with Related Pregnane Acetates and Norethindrone Analogs

To fully appreciate the SAR of 3-Oxopregn-4-en-20-yn-17-yl acetate, it is instructive to compare it with structurally related compounds like progesterone, other pregnane acetates, and norethindrone analogs.

Progesterone, the endogenous progestogen, possesses a simple acetyl group at C17β. While active, its oral bioavailability is low due to rapid first-pass metabolism. The introduction of the 17α-ethynyl group and the 17-acetate in compounds like norethindrone acetate dramatically improves oral potency. fda.govdrugs.com Norethindrone, a 19-nortestosterone derivative, lacks the C19 methyl group, which can subtly alter the steroid's conformation and receptor interaction. guidechem.com

CompoundKey Structural FeaturesRelative Progestational Potency (Oral)
ProgesteronePregnane core, C17β-acetylLow
Norethindrone19-nor-testosterone core, 17α-ethynyl, 17β-hydroxylHigh
Norethindrone Acetate19-nor-testosterone core, 17α-ethynyl, 17β-acetateVery High
3-Oxopregn-4-en-20-yn-17-yl acetate Pregnane core, 20-yne, 17-yl acetatePredicted to be orally active with significant progestational activity

Development of SAR Models for Predicting Biological Activities

The wealth of data from SAR studies on progestins has paved the way for the development of quantitative structure-activity relationship (QSAR) models. These computational models aim to predict the biological activity of novel compounds based on their physicochemical properties and structural features.

Various QSAR approaches, including Principal Component Analysis (PCA), Hierarchical Cluster Analysis (HCA), and Partial Least Squares (PLS), have been employed to study progestogens. unicamp.br These studies have identified key molecular descriptors that correlate with progestational activity. These descriptors often relate to the molecule's shape, electronic properties (such as the distribution of electron density), and the nature of substituents at specific positions. unicamp.brnih.gov

For a molecule like 3-Oxopregn-4-en-20-yn-17-yl acetate, a QSAR model would likely consider parameters such as the steric bulk and hydrophobicity of the 20-yne and 17-yl acetate groups, as well as electronic descriptors for the conjugated A-ring system. The development of robust QSAR models is an ongoing effort in medicinal chemistry, with the goal of streamlining the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity. acs.orgnih.gov

Molecular Interactions and Receptor Binding Studies of 3 Oxopregn 4 En 20 Yn 17 Yl Acetate

Investigation of Steroid Receptor Binding Affinity and Selectivity

Norethisterone acetate (B1210297), through its active metabolite norethisterone, demonstrates a high binding affinity for the progesterone (B1679170) receptor, which is central to its progestogenic activity. bmj.com However, its selectivity is not absolute, as it also interacts with androgen, estrogen, and to a lesser extent, glucocorticoid receptors. drugbank.combmj.com This cross-reactivity is a key aspect of its pharmacological profile.

The binding affinity of NETA for the progesterone receptor has been shown to be approximately one-tenth that of norethisterone and progesterone itself. nih.gov In competitive binding assays, norethisterone and norethisterone acetate were found to compete for the progesterone receptor with inhibition constants (Ki) of 6.8 nM and 72 nM, respectively. nih.gov The dissociation constant (Kd) for the progesterone-receptor interaction in human uterine tissue has been determined to be in the range of 0.6-1.6 nM. nih.gov

Beyond the progesterone receptor, norethisterone exhibits notable binding to the androgen receptor (AR). nih.govresearchgate.net This interaction is significant as it is believed to be responsible for some of the androgenic side effects observed with its use. drugbank.com The 5α-reduction of norethisterone, a metabolic process that also occurs with testosterone (B1683101), has been found to enhance its binding affinity for the androgen receptor. nih.gov However, this increased binding affinity does not translate to increased androgenic potency; in fact, 5α-reduced NET shows diminished androgenicity. nih.gov

Norethisterone also displays weak binding to the estrogen receptor (ER). nih.govdrugbank.com This interaction is generally considered to be of low affinity. nih.gov Some studies have indicated that progestins, including norethisterone, can inhibit estradiol (B170435) binding to the estrogen receptor by 8-12%, with a calculated Ki value of 0.5-0.8 μM. nih.gov Furthermore, norethisterone can be partially converted to the potent estrogen ethinylestradiol in the body, which contributes to its estrogenic effects. bmj.comnih.gov

The compound has a low affinity for the glucocorticoid and mineralocorticoid receptors. drugbank.comresearchgate.net

Table 1: Relative Binding Affinity (RBA) of Norethisterone and Related Steroids to Human Steroid Receptors

CompoundProgesterone Receptor (PR)Androgen Receptor (AR)Estrogen Receptor (ER)Glucocorticoid Receptor (GR)
Progesterone100%<0.1%<0.1%<0.1%
Norethisterone150%60%<5%<5%
Norethisterone Acetate~15%Not specifiedNot specifiedNot specified
Levonorgestrel170%130%<5%<5%
Dihydrotestosterone (DHT)Not specified100%Not specifiedNot specified
EstradiolNot specifiedNot specified100%Not specified

This table is a composite representation based on data from multiple sources and may not reflect direct comparative studies. The values for NETA are estimated based on its lower affinity compared to NET.

Ligand-Protein Interaction Profiling via Biophysical Techniques

The interaction between norethisterone and the progesterone receptor ligand-binding domain has been elucidated through biophysical techniques such as X-ray crystallography. These studies have revealed that the PR ligand-binding pocket is flexible and can accommodate steroids with bulky substituents at the 17α position, such as the ethynyl (B1212043) group of norethisterone. researchgate.net

Crystallographic analysis has demonstrated that the binding of norethisterone induces specific conformational changes in the progesterone receptor. These alterations in the receptor's structure are crucial for the establishment of an active conformation, which allows for the recruitment of coactivator proteins and the initiation of downstream gene transcription. researchgate.net The volume of the binding pocket has been shown to be ligand-specific, with the norethindrone (B1679910) complex having a binding pocket volume of 520 ų. researchgate.net Despite these variations in pocket volume for different ligands, the critical interactions necessary for an active receptor conformation are maintained. researchgate.net

Allosteric Modulation and Orthosteric Binding Site Analysis

Current research indicates that norethisterone acetate and its active metabolite, norethisterone, act as agonists at the orthosteric binding site of the progesterone receptor. drugbank.com The orthosteric site is the primary binding pocket where the endogenous ligand, progesterone, binds. By occupying this site, norethisterone mimics the effects of progesterone, leading to the activation of the receptor and subsequent physiological responses. cancer.govnih.gov

There is currently limited evidence to suggest that norethisterone acetate or its metabolites act as allosteric modulators of steroid receptors. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site, and in doing so, they can alter the receptor's affinity for its primary ligand or its signaling efficacy. The available data points towards a competitive binding mechanism at the primary ligand-binding site for progesterone, androgen, and estrogen receptors. nih.gov

Kinetic and Thermodynamic Characterization of Binding Events

While comprehensive kinetic and thermodynamic data for the binding of norethisterone acetate to steroid receptors are not extensively detailed in publicly available literature, some key parameters can be inferred from competitive binding and dissociation constant (Kd) studies. The inhibition constants (Ki) for norethisterone and norethisterone acetate binding to the progesterone receptor have been reported as 6.8 nM and 72 nM, respectively. nih.gov The dissociation constant (Kd) for the progesterone-receptor interaction is in the nanomolar range (0.6-1.6 nM), indicating a high-affinity interaction. nih.gov

Competitive Binding Assays with Endogenous Steroids and Established Progestins

Competitive binding assays have been instrumental in characterizing the receptor binding profile of norethisterone acetate relative to endogenous steroids and other synthetic progestins. These assays demonstrate that NETA, primarily through its active metabolite NET, effectively competes with progesterone for binding to the progesterone receptor. nih.gov

In such assays, NET has shown a higher binding affinity for the progesterone receptor than progesterone itself in some studies. researchgate.net When compared to other synthetic progestins, the binding affinity of NET can vary. For instance, progestins like norgestrel and medroxyprogesterone (B1676146) acetate have been shown to possess higher binding affinities for the progestin receptor than norethisterone. nih.gov In one study, d-norgestrel showed a 4% cross-reaction in a progesterone competitive protein-binding assay. nih.gov

Norethisterone also competes with androgens for binding to the androgen receptor. nih.gov This is a characteristic shared with other 19-nortestosterone derivatives. The 5α-reduced metabolite of NET displays a higher binding affinity for the androgen receptor than the parent compound. nih.gov

Regarding the estrogen receptor, studies have shown that progestins, including norethisterone, can inhibit the binding of estradiol, although this interaction is significantly weaker than their binding to the progesterone receptor. nih.gov

Table 2: Competitive Binding Characteristics of Norethisterone Acetate (as Norethisterone) and Other Progestins

CompoundTarget ReceptorCompetitive Binding Affinity (Relative to Progesterone)Inhibition Constant (Ki)
Norethisterone AcetateProgesterone ReceptorLower72 nM nih.gov
NorethisteroneProgesterone ReceptorHigher/Comparable6.8 nM nih.gov
NorgestrelProgesterone ReceptorHigherNot specified
Medroxyprogesterone AcetateProgesterone ReceptorHigherNot specified
NorethisteroneAndrogen ReceptorModerateNot specified
NorethisteroneEstrogen ReceptorLow0.5-0.8 μM nih.gov

Enzymatic Modulation and Biochemical Pathway Investigations of 3 Oxopregn 4 En 20 Yn 17 Yl Acetate

Interaction with Steroidogenic Enzymes (e.g., CYP17A1, 17β-HSD10)

There is currently no published research detailing the interaction of 3-Oxopregn-4-en-20-yn-17-yl acetate (B1210297) with key steroidogenic enzymes such as Cytochrome P450 17A1 (CYP17A1) or 17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10).

Inhibition Kinetics and Mechanism of Enzyme Inhibition

Without experimental data, the inhibition kinetics (e.g., IC₅₀, Kᵢ values) and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or irreversible) of 3-Oxopregn-4-en-20-yn-17-yl acetate on CYP17A1 and 17β-HSD10 remain unknown.

Substrate Specificity and Enzyme Promiscuity Considerations

Information regarding the substrate specificity of 3-Oxopregn-4-en-20-yn-17-yl acetate for various steroidogenic enzymes is not available. Studies on structurally similar synthetic progestins have shown varied inhibitory effects on enzymes like CYP17, suggesting that the specific structural features of each compound are critical determinants of their activity. nih.govresearchgate.net However, direct studies on 3-Oxopregn-4-en-20-yn-17-yl acetate are necessary to determine if it acts as a substrate or inhibitor for these or other enzymes.

Modulation of Other Steroid-Metabolizing Enzymes

The effect of 3-Oxopregn-4-en-20-yn-17-yl acetate on other enzymes involved in steroid metabolism, such as other isoforms of hydroxysteroid dehydrogenase, aromatase (CYP19A1), or 5α-reductase, has not been documented in the scientific literature. Research on other synthetic progestins indicates that they can interact with a range of steroidogenic enzymes, but these findings cannot be directly extrapolated to 3-Oxopregn-4-en-20-yn-17-yl acetate without specific investigation. nih.govmdpi.com

Impact on Receptor-Mediated Signaling Pathways in vitro

There are no available in vitro studies examining the impact of 3-Oxopregn-4-en-20-yn-17-yl acetate on receptor-mediated signaling pathways. Steroid hormones and their synthetic analogues typically exert their effects by binding to nuclear receptors, such as the progesterone (B1679170) receptor, androgen receptor, or glucocorticoid receptor, thereby modulating gene expression. mdpi.comnih.govindexcopernicus.com Additionally, rapid, non-genomic signaling mediated by membrane-bound steroid receptors has been described for other steroids. nih.govindexcopernicus.com However, the specific receptor binding profile and subsequent signaling effects of 3-Oxopregn-4-en-20-yn-17-yl acetate have not been determined.

Investigation of Cross-Talk with Other Intracellular Signaling Cascades

The potential for 3-Oxopregn-4-en-20-yn-17-yl acetate to engage in cross-talk with other intracellular signaling cascades, such as those involving protein kinases (e.g., MAPK, PI3K/Akt) or other signaling molecules, is an area that requires future research. The complex interplay between steroid receptor signaling and other pathways is a recognized phenomenon, but specific data for 3-Oxopregn-4-en-20-yn-17-yl acetate is absent from the current body of scientific literature. indexcopernicus.com

Computational Chemistry and Molecular Modeling of 3 Oxopregn 4 En 20 Yn 17 Yl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic properties of 3-Oxopregn-4-en-20-yn-17-yl acetate (B1210297), which is also known as norethisterone acetate (NET-A). nih.govnih.gov These methods, such as the Hartree-Fock method with a 6-31G(*) basis set, are used to determine the molecule's lowest energy conformation, geometry, and electronic structure. nih.gov

Studies on the parent compound, norethisterone (NET), reveal that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are located at the C4-C5 π-bond. nih.gov This region of high electron density is crucial for its interaction with biological targets. The 19-nor characteristic of the steroid, meaning the absence of a methyl group at the C-19 position, increases the flexibility of the A-ring. nih.gov

The electronic structure of NET and its derivatives helps to explain their interactions with androgen and progesterone (B1679170) receptors. nih.gov The energy changes associated with the rotation of the 17β-OH group are influenced by the 17α-ethynyl group, suggesting a degree of restricted movement. nih.gov These two groups at the C17 position create a single electrostatic potential with high electronic density. nih.gov

Table 1: Key Physicochemical Properties of Norethisterone Acetate

PropertyValueSource
Molecular FormulaC22H28O3 nih.govdrugbank.com
Molecular Weight340.46 g/mol nih.gov
InChIKeyIMONTRJLAWHYGT-ZCPXKWAGSA-N nih.govdrugbank.com
IUPAC Name[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate nih.gov

Molecular Docking Simulations for Ligand-Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For norethisterone acetate, docking simulations have been instrumental in understanding its interaction with various steroid receptors, particularly the androgen receptor (AR). nih.govresearchgate.net

These simulations show that NET-A binds to the AR with an affinity similar to that of the natural androgen, 5α-dihydrotestosterone (DHT). nih.govresearchgate.net This binding is a key factor in its androgenic activity. nih.gov Molecular modeling suggests that NET-A induces subtle but significant conformational changes in the ligand-binding domain of the AR. nih.gov This is a crucial finding, as it helps to explain the off-target transcriptional effects observed with NET-A. nih.gov

One of the significant discoveries from these simulations is that NET-A, much like DHT, promotes the ligand-dependent interaction between the N-terminal and C-terminal domains of the AR. nih.govresearchgate.net This interaction is critical for the receptor's function and is induced by NET-A independently of the promoter context. nih.gov

Table 2: Comparative Binding Affinities for the Androgen Receptor

LigandApparent Ki (nM)
Dihydrotestosterone (DHT)29.4
Progesterone (Prog)36.6
Medroxyprogesterone (B1676146) acetate (MPA)19.4
Norethisterone acetate (NET-A)21.9

Source: nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of conformational sampling and binding stability over time. nih.govnih.gov These simulations have been applied to study the behavior of norethisterone acetate when bound to its target receptors. nih.govresearchgate.net

MD simulations can assess the stability of different binding poses predicted by docking studies. nih.gov For a ligand-protein complex to be considered stable, the ligand should maintain its binding pose throughout the simulation. nih.gov Studies have shown that a high percentage of native poses remain stable during MD simulations, validating the accuracy of this method. nih.gov

In the context of NET-A, MD simulations can help to elucidate the subtle differences in the AR's structure upon binding, as suggested by molecular modeling. nih.gov By simulating the complex in a solvated environment, researchers can observe the dynamic interplay between the ligand, the receptor, and surrounding water molecules, providing a more realistic representation of the biological system. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are used to predict the activity of new chemical entities and to understand the structural features that are important for a specific biological effect. wikipedia.orgnih.gov

In the context of endocrine disruptors like norethisterone acetate, QSAR models have been developed to predict their interaction with various hormone receptors. nih.govdtu.dk These models use a range of molecular descriptors, which are numerical representations of the chemical's physicochemical properties and structural features. wikipedia.org

The development of robust QSAR models depends on the quality of the input data, the choice of descriptors, and the statistical methods used for modeling and validation. wikipedia.org For steroid-like molecules, 3D-QSAR models that consider the three-dimensional structure of the compounds are often employed. nih.gov These models can identify critical steric and electronic features of the ligand-receptor complex and quantify their contribution to the biological activity. nih.gov

In Silico Screening and Virtual Library Design for Novel Analogs

In silico screening and virtual library design are powerful computational tools used in the early stages of drug discovery to identify promising new compounds. researchgate.netnih.gov These methods involve the high-throughput screening of large chemical databases against a biological target to identify potential hits. researchgate.net

Starting with the known structure of norethisterone acetate, virtual libraries of novel analogs can be designed by making systematic modifications to its chemical scaffold. nih.gov These modifications can include changes to functional groups, ring structures, and stereochemistry. The resulting virtual compounds can then be screened for their predicted activity and other desirable properties using QSAR models and molecular docking. nih.gov

This approach allows for the rapid exploration of a vast chemical space, prioritizing the synthesis and testing of compounds with the highest probability of success. nih.gov By combining various computational techniques, such as pharmacophore modeling and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, researchers can design novel analogs of norethisterone acetate with improved activity profiles. nih.gov

Preclinical in Vitro Biological Activity Studies of 3 Oxopregn 4 En 20 Yn 17 Yl Acetate

Cell-Based Assays for Target Engagement and Downstream Effects

To determine the biological targets of a compound like 3-Oxopregn-4-en-20-yn-17-yl acetate (B1210297), initial studies would involve cell-based assays. These assays are designed to measure the direct interaction of the compound with its putative receptors, such as the progesterone (B1679170) receptor (PR) or other steroid hormone receptors. Techniques like competitive binding assays would quantify the affinity of the compound for these receptors. Following target engagement, downstream effects are evaluated. This could involve measuring changes in the levels of second messengers or the activation of specific signaling pathways that are known to be regulated by the target receptor. For synthetic progestins, it is common to investigate their effects on signaling pathways like the PI3K/AKT and Wnt/β-catenin pathways, which are crucial for cell proliferation and differentiation. nih.gov

Investigations in Defined Cellular Models (e.g., specific cancer cell lines, hormone-responsive cells)

The activity of a novel progestin would be investigated in a panel of well-defined cellular models. These typically include hormone-responsive cancer cell lines, such as breast cancer (e.g., T47-D, BT-474) and endometrial cancer cells (e.g., Ishikawa), which express progesterone receptors. nih.govdovepress.com Comparing effects in receptor-positive versus receptor-negative cell lines (e.g., MDA-MB-231 for breast cancer) can help to confirm that the observed activities are mediated through the intended receptor. nih.gov Additionally, non-cancerous hormone-responsive cells, such as endometrial stromal cells, might be used to understand the compound's effect in a more physiological context. mdpi.com Studies in adrenocortical carcinoma (ACC) cell lines like NCI-H295R, MUC-1, and TVBF-7 have been used to evaluate the anti-tumor effects of progesterone and its analogs. mdpi.comnih.gov

Studies on Cellular Proliferation and Apoptosis Induction in Isolated Cell Systems

A critical aspect of characterizing a potential therapeutic agent is to understand its impact on cell number. Assays measuring cellular proliferation would determine whether 3-Oxopregn-4-en-20-yn-17-yl acetate promotes or inhibits cell growth. For instance, studies on progesterone have shown it can inhibit the proliferation of breast cancer cells. nih.gov In contrast, some synthetic progestins have been observed to stimulate breast epithelial cell proliferation. embopress.org

Concurrently, studies on apoptosis (programmed cell death) are essential. These investigations would reveal if the compound can induce apoptosis in cancer cells, a desirable trait for an anti-cancer agent. Techniques such as flow cytometry to detect apoptotic markers (e.g., Annexin V staining) and DNA fragmentation assays are standard. For example, progesterone has been shown to induce apoptosis in T47-D breast cancer cells. nih.gov The balance between proliferation and apoptosis is a key determinant of a compound's potential utility.

Gene Expression Profiling in Response to Compound Treatment

To gain a broad understanding of the molecular mechanisms of a new compound, gene expression profiling is often employed. This technique, typically using microarrays or RNA-sequencing, reveals which genes are turned on or off in response to treatment with the compound. Studies on other progestins have shown that they can regulate a wide array of genes involved in various cellular functions. mdpi.com For example, different progestins can uniquely affect genes related to angiogenesis, cell migration, and cell death. mdpi.com Such a study on 3-Oxopregn-4-en-20-yn-17-yl acetate would provide a global view of its transcriptional effects and help to identify novel pathways it might modulate.

Protein Expression Analysis in Cellular Systems

Following gene expression changes, it is crucial to confirm that these changes translate to the protein level. Western blotting is a common technique used to measure the expression of specific proteins of interest. Based on the gene expression data and known pathways affected by progestins, a targeted protein analysis would be conducted. For instance, studies on progesterone have shown it can down-regulate the expression of the anti-apoptotic protein Bcl-2 and up-regulate the tumor suppressor protein p53 in breast cancer cells. nih.gov In adrenocortical carcinoma cells, progesterone has been found to decrease the levels of MMP2, a protein involved in invasion. mdpi.comnih.gov Analysis of such key proteins would be vital in confirming the mechanism of action of 3-Oxopregn-4-en-20-yn-17-yl acetate.

Metabolic Pathway Investigations of 3 Oxopregn 4 En 20 Yn 17 Yl Acetate

In Vitro Enzymatic Biotransformation Studies

In vitro studies are fundamental in elucidating the metabolic pathways of xenobiotics by isolating specific enzymatic reactions. For progestin esters like 3-Oxopregn-4-en-20-yn-17-yl acetate (B1210297), the initial and most crucial metabolic step is the hydrolysis of the acetate ester.

Upon oral administration, NEA is rapidly and almost completely hydrolyzed to its active form, norethisterone (NET), during first-pass metabolism in the intestine and liver. patsnap.comwikipedia.org This conversion is mediated by esterase enzymes. wikipedia.org Studies using rabbit liver preparations have demonstrated the hydrolysis of various esters of norethisterone. nih.gov This initial deacetylation is a prerequisite for the subsequent metabolic transformations of the parent compound.

Further biotransformation of the active metabolite, analogous to NET, involves extensive reduction of the A-ring, leading to the formation of dihydro- and tetrahydro- metabolites. medcraveebooks.com Additionally, a minor but significant metabolic route is the aromatization of the A-ring, which can result in the formation of a potent estrogenic metabolite, ethinyl estradiol (B170435) (EE). medcraveebooks.comnih.gov The conversion rate of NEA to EE has been quantified in vivo, with approximately 4-6 µg of EE being produced per milligram of NEA administered. medcraveebooks.comnih.gov

Identification of Metabolites through Mass Spectrometry-Based Approaches

Mass spectrometry (MS), particularly in conjunction with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of drug metabolites. ijpras.com These techniques have been instrumental in characterizing the metabolic profile of NEA and its derivatives.

Following administration, plasma and urine samples can be analyzed to identify the various metabolic products. For NEA, GC-MS has been employed to determine the concentrations of both the parent compound and its primary active metabolite, NET, in human plasma. nih.gov The use of high-resolution mass spectrometry (HRMS) further enhances the ability to identify and structurally elucidate novel or low-abundance metabolites. ijpras.com

The primary metabolites expected from 3-Oxopregn-4-en-20-yn-17-yl acetate, based on NEA data, would include the deacetylated parent compound, its A-ring reduced derivatives (dihydro- and tetrahydro- forms), and the aromatized product, ethinyl estradiol. medcraveebooks.comresearchgate.net The general approach involves comparing the mass spectra of potential metabolites in biological samples with those of synthesized reference standards to confirm their identity. ijpras.comresearchgate.net

Characterization of Metabolic Enzymes Involved (e.g., esterases, reductases, cytochrome P450 enzymes)

The biotransformation of 3-Oxopregn-4-en-20-yn-17-yl acetate is orchestrated by a concert of metabolic enzymes primarily located in the liver, but also present in other tissues like the intestine. patsnap.commedcraveebooks.commdpi.com

Esterases: As previously mentioned, the initial and rapid hydrolysis of the acetate group is carried out by esterases. wikipedia.org This enzymatic action is crucial for the activation of the prodrug.

Cytochrome P450 Enzymes (CYPs): The cytochrome P450 superfamily of enzymes plays a pivotal role in the oxidative metabolism of a vast array of drugs and xenobiotics, including steroids. mdpi.commdpi.com For norethindrone (B1679910), the active form of NEA, studies have identified several CYP isoforms involved in its metabolism. CYP3A4 is the primary enzyme responsible for the hydroxylation and further biotransformation of NET. nih.govnih.gov Other isoforms, including CYP2C9 and CYP2C19, also contribute to its metabolism, albeit to a lesser extent. nih.gov It is highly probable that these same CYP enzymes are involved in the metabolism of 3-Oxopregn-4-en-20-yn-17-yl acetate. The activity of these enzymes can be influenced by various factors, including co-administered drugs, leading to potential drug-drug interactions. nih.govyoutube.com

Stability and Degradation Pathways in Biological Matrices

The stability of a drug in biological matrices such as plasma and tissues is a key determinant of its pharmacokinetic profile and duration of action. Stability studies for NEA have been conducted to understand its degradation under various conditions.

In human plasma, norethisterone acetate is relatively stable, but it is subject to enzymatic hydrolysis to norethisterone. nih.gov The disappearance of intravenously administered radiolabeled NEA shows a rapid initial phase, indicating swift metabolism. nih.gov Studies on the stability of NEA in plasma have been developed using HPLC methods, which can also detect degradation products. researchgate.net

Forced degradation studies, which involve exposing the drug to stress conditions like acid, base, oxidation, and light, help to identify potential degradation pathways and the resulting products. researchgate.net For instance, studies on the related compound medroxyprogesterone (B1676146) acetate have detailed its degradation under acidic and basic conditions. nih.gov Similarly, NEA has been shown to degrade under reflux with hydrochloric acid, sodium hydroxide, and hydrogen peroxide, as well as upon exposure to UV radiation. researchgate.net These studies are crucial for developing stable pharmaceutical formulations and for understanding the potential for degradation in vivo.

The table below summarizes the key enzymes involved in the metabolism of the analogous compound, norethisterone acetate.

Enzyme Class Specific Enzyme(s) Metabolic Reaction Metabolite(s) Formed
HydrolasesEsterasesHydrolysis of acetate esterNorethisterone (active form)
Oxidoreductases5α-reductaseReduction of A-ring5α-dihydro-norethisterone
Oxidoreductases3α/β-hydroxysteroid dehydrogenasesReduction of A-ringTetrahydro-norethisterone
OxidoreductasesCytochrome P450 (CYP)Hydroxylation, AromatizationHydroxylated metabolites, Ethinyl estradiol
CYP3A4 (major)
CYP2C9 (minor)
CYP2C19 (minor)

Future Research Directions and Exploration of Novel Derivatives

Design and Synthesis of Next-Generation 3-Oxopregn-4-en-20-yn-17-yl Acetate (B1210297) Analogs with Enhanced Specificity

The primary goal in designing next-generation analogs of 3-Oxopregn-4-en-20-yn-17-yl acetate is to improve its specificity for the progesterone (B1679170) receptor (PR), thereby minimizing off-target effects on androgen, estrogen, or glucocorticoid receptors. Structure-activity relationship (SAR) studies are crucial for guiding the rational design of these new molecules.

Future synthetic strategies may involve:

Targeted Substitutions: Introducing small alkyl groups, such as methyl groups, at various positions on the steroid nucleus. For example, modifications at the C6, C7, or C16 positions have been shown to alter the biological activity of related progesterone derivatives. researchgate.net The synthesis of a 16β-methyl derivative, for instance, could be explored to assess its impact on receptor binding affinity and selectivity. researchgate.net

Conformational Locking: Introducing new rings or unsaturated systems to restrict the conformational flexibility of the steroid. This can lock the molecule into a bioactive conformation that is optimal for PR binding while being suboptimal for other steroid receptors. Advanced synthetic methods, such as those used to create pregnane (B1235032) carbolactam derivatives, could be adapted for this purpose. nih.gov

Bioisosteric Replacements: Replacing key functional groups with others that have similar physical or chemical properties but may lead to improved selectivity. For instance, the ketone at the C3 position is critical for activity, but subtle modifications could fine-tune its interaction with the receptor's ligand-binding pocket.

These synthetic endeavors will rely on modern techniques, including microwave-assisted organic synthesis to accelerate reaction times and improve yields, and advanced chromatographic purification methods to isolate the desired stereoisomers. nih.gov

Exploration of Alternative Esterifications and Alkyne Modifications

The acetate ester at the C17 position and the ethynyl (B1212043) group at C20 are pivotal to the compound's activity and metabolic stability. Future research should systematically explore modifications at these sites.

Alternative Esterifications: The C17-acetate group significantly influences the compound's pharmacokinetic profile. Modifying this ester can alter its solubility, bioavailability, and duration of action. Research can move beyond simple acetates to explore a diverse range of ester derivatives. medcraveonline.com

Enzymatic Esterification: Utilizing lipases as catalysts can provide a greener and more selective method for creating novel esters under mild conditions. medcraveonline.com

Varying Chain Length and Functionality: Synthesizing esters with different alkyl chain lengths (e.g., propionate, butyrate, valerate) or introducing functional groups (e.g., benzoate, caprylate) could modulate the compound's properties. medcraveonline.com The goal is to create a library of derivatives with a spectrum of pharmacokinetic profiles.

Alkyne Modifications: The C20-ethynyl (alkyne) group is a hallmark of many potent synthetic progestins. However, this functional group also presents an opportunity for innovative chemical modifications.

Bioisosteric Replacement: Replacing the alkyne with other small, rigid groups like a nitrile or a cyclopropyl (B3062369) ring could maintain or enhance receptor affinity while potentially altering the metabolic profile.

Functionalization: The terminal alkyne is amenable to a variety of chemical reactions, such as click chemistry. This allows for the attachment of larger molecular fragments, which could be used to create bifunctional molecules or targeted drug conjugates.

Investigation of Synergistic Effects with Other Modulators in Biological Systems

The biological impact of 3-Oxopregn-4-en-20-yn-17-yl acetate is unlikely to occur in isolation. Investigating its interactions with other signaling molecules can uncover synergistic or antagonistic effects, leading to new therapeutic strategies. oup.comoup.com

Progestins are often used in combination with other agents, and their effects can be highly context-dependent. oup.comnih.gov For example, in the context of neuroprotection, some progestins like progesterone act synergistically with 17β-estradiol, while others can antagonize estrogen's beneficial effects. oup.com Future studies should explore the combination of 3-Oxopregn-4-en-20-yn-17-yl acetate with:

Estrogenic Compounds: To determine if it enhances or diminishes the effects of estrogens in various tissues, such as neuronal cells or the endometrium.

Selective Receptor Modulators (SRMs): Combining it with selective estrogen receptor modulators (SERMs) or selective androgen receptor modulators (SARMs) could achieve a more refined and tissue-specific pharmacological profile.

Enzyme Inhibitors: In cancer therapy, combining progestins with inhibitors of key signaling pathways, such as mTOR inhibitors, has shown promise. nih.gov A network meta-analysis of progestin-based therapies for endometrial cancer revealed that combination regimens often outperform monotherapy. nih.gov

Table 1: Research Findings on Progestin Combination Therapies

Combination RegimenObserved Outcome/RankTherapeutic ContextReference
mTOR inhibitor + Megestrol Acetate + TamoxifenTop rank in maintaining Stable Disease (SD) and extending Progression-Free Survival (PFS)Endometrial Cancer nih.gov
Progestin + TamoxifenLeading position in enhancing Partial Response (PR) and prolonging Overall Survival (OS)Endometrial Cancer nih.gov
Levonorgestrel-releasing intrauterine system (LNG-IUS) based dual progestin regimenEmerged prominently among optimal combination regimensEndometrial Cancer / Atypical Hyperplasia nih.gov
Progesterone + Prostaglandins of the E series (PGE)Marked synergistic inhibition of T-cell mitogenesisImmunosuppression / Fetal Implantation nih.gov
Progesterone / 19-Norprogesterone + 17β-EstradiolSynergistic protection against glutamate-induced neurotoxicityNeuroprotection oup.com

Application of Advanced Omics Technologies in Mechanistic Studies

To fully understand the biological effects of 3-Oxopregn-4-en-20-yn-17-yl acetate, a systems-level approach is necessary. Advanced omics technologies, which allow for the large-scale study of genes, transcripts, proteins, and metabolites, are essential tools for this purpose. nih.govfrontiersin.org Applying these technologies can provide an unbiased, comprehensive view of the molecular changes induced by the compound in target cells and tissues. nih.gov

Future research should leverage a multi-omics approach:

Genomics: Genome-wide association studies (GWAS) can identify genetic polymorphisms that influence individual responses to the compound, paving the way for personalized medicine. nih.gov

Transcriptomics: RNA sequencing (RNA-seq) can reveal the full spectrum of genes whose expression is altered by the compound. This can help identify novel signaling pathways and downstream targets. frontiersin.org In reproductive medicine, transcriptomic analysis of cumulus cells has been used as a non-invasive marker of oocyte quality. nih.gov

Proteomics: Mass spectrometry-based proteomics can quantify changes in the abundance and post-translational modifications of thousands of proteins, providing a direct link between cellular signaling and function. nih.govfrontiersin.org

Metabolomics: By analyzing the profile of small-molecule metabolites, researchers can gain insights into how the compound alters cellular metabolism. researchgate.net

Table 2: Application of Omics Technologies in Future Research

Omics TechnologyObjectivePotential Application for 3-Oxopregn-4-en-20-yn-17-yl Acetate ResearchReference
GenomicsIdentify genetic variants influencing drug response.Discover SNPs in the progesterone receptor or metabolic enzymes that predict patient response or side effects. nih.gov
TranscriptomicsProfile global gene expression changes.Map the complete set of genes regulated by the compound in endometrial or breast cancer cells to uncover novel mechanisms of action. nih.govfrontiersin.org
ProteomicsAnalyze changes in protein expression and post-translational modifications.Identify direct and indirect protein interaction partners and quantify changes in signaling pathways (e.g., phosphorylation cascades). nih.govresearchgate.net
MetabolomicsStudy shifts in metabolic pathway activity.Assess the impact on steroid metabolism, energy production, and lipid profiles in target tissues. frontiersin.orgresearchgate.net
InteractomicsMap genome-wide DNA-protein or RNA-protein interactions.Identify the specific genomic sites where the activated progesterone receptor binds to regulate gene transcription. frontiersin.org

Development of Novel Research Tools and Probes Based on 3-Oxopregn-4-en-20-yn-17-yl Acetate Scaffold

The 3-Oxopregn-4-en-20-yn-17-yl acetate structure can be used as a starting point to develop sophisticated chemical probes for basic research. These tools are invaluable for visualizing biological processes and identifying molecular targets.

Future development could include:

Fluorescent Probes: Attaching a fluorescent dye (fluorophore) to the steroid scaffold, potentially via the C20-alkyne, would allow for real-time visualization of the compound's uptake, distribution, and binding to receptors within living cells using advanced microscopy techniques.

Biotinylated Probes: Conjugating biotin (B1667282) to the molecule would create a high-affinity handle for pull-down experiments. These probes could be used to isolate and identify the progesterone receptor and any novel binding partners from cell lysates, a technique known as affinity-based protein profiling.

Photoaffinity Labels: Incorporating a photoreactive group would allow the compound to be permanently cross-linked to its binding partners upon exposure to UV light. Subsequent proteomic analysis could then definitively identify the proteins in close proximity to the binding site.

The synthesis of these specialized probes would build upon the chemical strategies discussed previously, requiring precise control over the site of modification to ensure that the probe retains its biological activity and specificity for the intended target. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. How can researchers identify and control process impurities during the synthesis of 3-Oxopregn-4-en-20-yn-17-yl acetate?

  • Methodological Answer :

  • Use high-performance liquid chromatography (HPLC) or mass spectrometry (MS) to detect impurities such as 6β-Hydroxy-3-oxo-19-nor-17α-pregn-4-en-20-yn-17-yl acetate or 3-Ethoxy derivatives, as listed in pharmacopeial standards .
  • Employ purification techniques like recrystallization or column chromatography, with process impurities controlled at the drug substance stage and excluded from final product impurity totals .

Q. What analytical techniques are recommended for characterizing the structural integrity of 3-Oxopregn-4-en-20-yn-17-yl acetate?

  • Methodological Answer :

  • Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H} and 13C^{13}\text{C} NMR) with infrared (IR) spectroscopy to confirm functional groups (e.g., acetate, ketone).
  • Cross-reference spectral data with pharmacopeial impurity profiles to distinguish between structural isomers (e.g., 3-oxo vs. 3-ethoxy derivatives) .

Q. What are the best practices for ensuring experimental reproducibility in synthesizing this compound?

  • Methodological Answer :

  • Document all reagents with manufacturer details, batch numbers, and purity grades (e.g., NaCl from Merck #106404) .
  • Standardize equipment settings (e.g., water bath at 60°C ± 0.5°C) and validate protocols through triplicate trials .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis route for 3-Oxopregn-4-en-20-yn-17-yl acetate?

  • Methodological Answer :

  • Integrate quantum chemical calculations (e.g., density functional theory) to model reaction intermediates and transition states, as practiced by ICReDD for efficient reaction design .
  • Apply information science to cluster experimental data (e.g., solvent polarity, temperature gradients) and identify optimal conditions via machine learning algorithms .

Q. What reactor design parameters influence the yield and purity of 3-Oxopregn-4-en-20-yn-17-yl acetate in large-scale synthesis?

  • Methodological Answer :

  • Evaluate continuous-flow reactors for enhanced heat/mass transfer, referencing CRDC classifications on reaction fundamentals and reactor design .
  • Optimize membrane separation technologies (e.g., nanofiltration) to isolate intermediates, reducing side reactions .

Q. How can factorial design be applied to optimize reaction conditions for synthesizing this compound?

  • Methodological Answer :

  • Implement a 2k^k factorial design to test variables such as catalyst concentration, temperature, and reaction time.
  • Use ANOVA to identify significant factors affecting yield and purity, following experimental design principles for multivariate analysis .

Q. How should researchers resolve contradictions in spectral data interpretation for 3-Oxopregn-4-en-20-yn-17-yl acetate?

  • Methodological Answer :

  • Compare experimental NMR/IR data with computational simulations (e.g., Gaussian software) to validate structural assignments.
  • Address discrepancies through peer-reviewed spectral databases or collaborative validation with independent labs .

Data Presentation and Validation

Q. What standards should be followed when presenting raw data for this compound in peer-reviewed journals?

  • Methodological Answer :

  • Organize processed data (e.g., chromatograms, kinetic curves) in tables or figures, with raw datasets submitted as supplementary material .
  • Annotate statistical significance (e.g., p-values, confidence intervals) for reproducibility claims .

Q. How can researchers ensure compliance with pharmacopeial guidelines when reporting impurities?

  • Methodological Answer :

  • Adhere to USP/Ph.Eur. thresholds for impurity quantification (e.g., ≤0.1% for unspecified impurities).
  • Exclude process impurities (e.g., 3,6-Dioxo derivatives) from total impurity calculations in final drug products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.